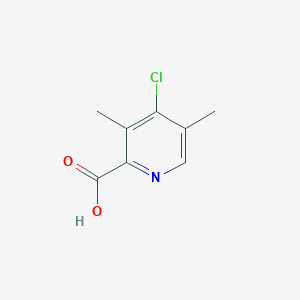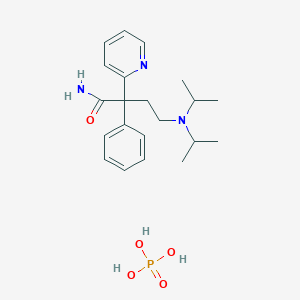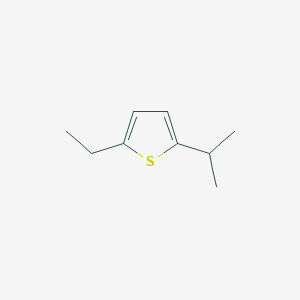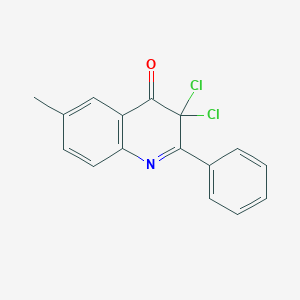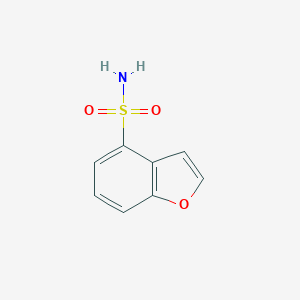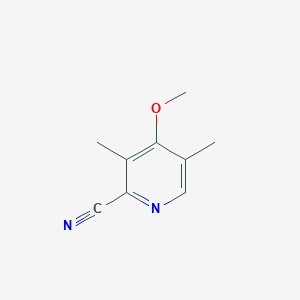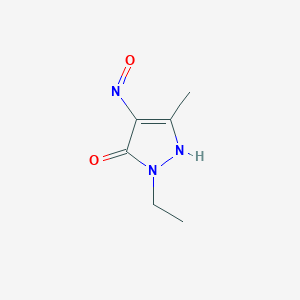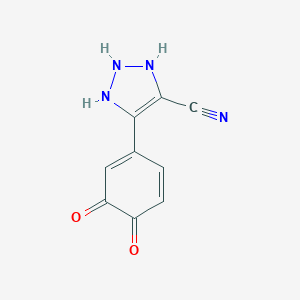
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) is not fully understood. However, studies have suggested that it may exert its anti-cancer activity through the inhibition of key enzymes involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer activity, 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound has potent antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations associated with the use of this compound. For example, it may be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI). One promising area of research is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as oxidative stress-related and inflammatory diseases. Finally, more research is needed to optimize the synthesis method of this compound to make it more readily available for use in lab experiments.
Métodos De Síntesis
The synthesis of 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) can be achieved through a variety of methods. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl cyanoacetate in the presence of sodium methoxide. The resulting intermediate is then treated with sodium azide and copper sulfate to yield the final product.
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
140674-79-9 |
|---|---|
Nombre del producto |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) |
Fórmula molecular |
C9H6N4O2 |
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
5-(3,4-dihydroxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4O2/c10-4-6-9(12-13-11-6)5-1-2-7(14)8(15)3-5/h1-3,14-15H,(H,11,12,13) |
Clave InChI |
DHCAWAMGUJQFBV-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
SMILES |
C1=CC(=C(C=C1C2=NNN=C2C#N)O)O |
SMILES canónico |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
Sinónimos |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



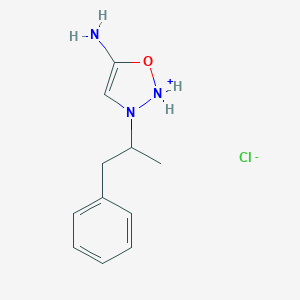
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
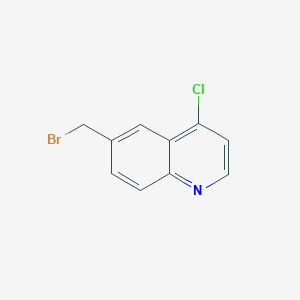
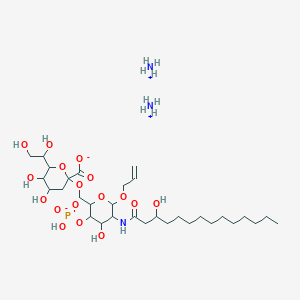
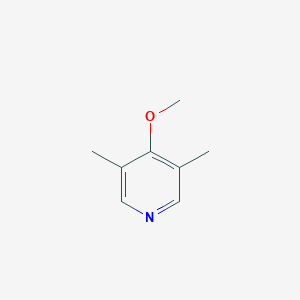

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
